

Solubility profile of Nadolol in aqueous and organic solvents.

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A Comprehensive Guide to the Solubility Profile of Nadolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of nadolol, a non-selective beta-adrenergic receptor antagonist. Understanding the solubility of an active pharmaceutical ingredient (API) like nadolol is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles quantitative and qualitative solubility data in various aqueous and organic solvents, details relevant experimental protocols, and illustrates the key signaling pathway associated with its mechanism of action.

Physicochemical Properties of Nadolol

Property	- Value	Reference
Molecular Formula	C17H27NO4	[1]
Molecular Weight	309.4 g/mol	[1]
рКа	9.67 (at 25 °C)	[2]
Melting Point	124-136 °C	[3][4]
Log P (Octanol/Water)	0.81	[5]



Aqueous Solubility of Nadolol

Nadolol is classified under the Biopharmaceutics Classification System (BCS) as a Class III drug, indicating high solubility and low permeability.[6] Its aqueous solubility is pH-dependent, a characteristic of weakly basic compounds.

Solvent/Buffer	Temperature (°C)	Solubility	Reference
Water	25	8.33 mg/mL (8330 mg/L)	[1][2]
Buffer pH 2.0	20-40	Higher than at pH 7.4	[7]
Buffer pH 7.4	20-40	Lower than at pH 2.0	[7]
0.1 M HCl	-	Soluble	[8][9]
0.1 M NaOH	-	Very slightly soluble	[8][9]

Organic Solvent Solubility of Nadolol

The solubility of nadolol in various organic solvents has been reported both quantitatively and qualitatively.



Solvent	Temperature (°C)	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	-	100 mg/mL	[8]
Dimethylformamide (DMF)	-	50 mg/mL (clear to very slight hazy)	[10]
Ethanol	-	Freely soluble	[8][9][11]
Methanol	-	Soluble	[1]
Propylene Glycol	-	Freely soluble	[3]
Chloroform	-	Slightly soluble	[8][9]
Acetone	-	Practically insoluble	[2][3][11]
Benzene	-	Insoluble	[3][4]
Ether	-	Insoluble	[3]
n-Hexane	-	Insoluble	[3]
Acetonitrile	-	Soluble (used as a solvent for a 10 μg/mL solution)	[12]

A study on the thermodynamics of nadolol solubility determined the following order of molar solubility: ethanol > 1-octanol > water \approx n-hexane.[7]

Experimental Protocols Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[13]

Methodology:



- Preparation of Saturated Solution: An excess amount of nadolol powder is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass flask.
- Equilibration: The flask is agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13][14]
- Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 μm) or centrifuged to remove any undissolved particles.[13]
- Quantification: The concentration of nadolol in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[13][15]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A precise and accurate HPLC method is crucial for quantifying the concentration of nadolol in solubility studies.

Example HPLC Parameters:

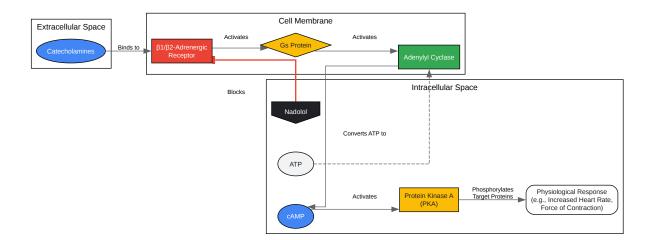
- Column: Reversed-phase C18 column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 μm).[16]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an
 organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical mobile
 phase could be a ratio of 20:80 (v/v) of 10 mM ammonium formate to acetonitrile.[16]
- Flow Rate: 0.5 mL/min.[16]
- Column Temperature: 30 °C.[16]
- Injection Volume: 15 μL.[16]



- Detection: UV spectrophotometry at a wavelength of 273 nm or fluorescence detection.[17]
- Quantification: A calibration curve is generated using standard solutions of known nadolol concentrations to determine the concentration in the experimental samples.

Mechanism of Action: Beta-Adrenergic Blockade

Nadolol is a non-selective antagonist of beta-1 (β_1) and beta-2 (β_2) adrenergic receptors.[5][18] Its therapeutic effects in treating conditions like hypertension and angina pectoris stem from its ability to block the actions of catecholamines (e.g., epinephrine and norepinephrine) on these receptors.



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Caption: Nadolol's mechanism of action.

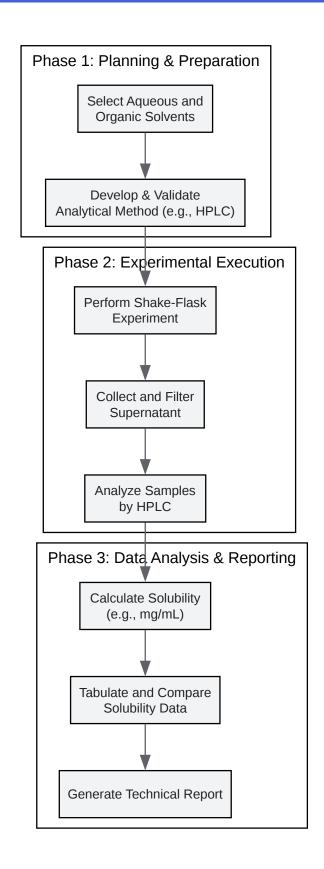


The diagram above illustrates the signaling cascade initiated by catecholamine binding to beta-adrenergic receptors and its inhibition by nadolol. By blocking the receptor, nadolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the downstream signaling that would normally result in increased heart rate and contractility.

Experimental Workflow for Solubility Determination

The logical flow of determining the solubility profile of a drug substance like nadolol involves a series of sequential steps, from initial screening to detailed characterization.





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Caption: Workflow for solubility determination.



This workflow highlights the systematic approach required for accurate and reproducible solubility profiling, from the initial selection of solvents and analytical method development to the final data analysis and reporting.

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